![molecular formula C13H19BrN2O B5872098 2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol](/img/structure/B5872098.png)

2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

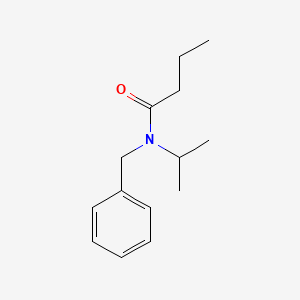

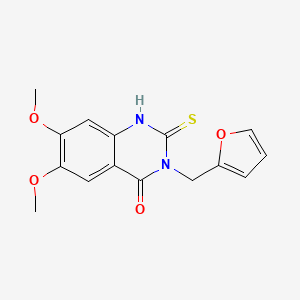

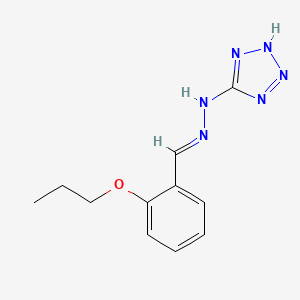

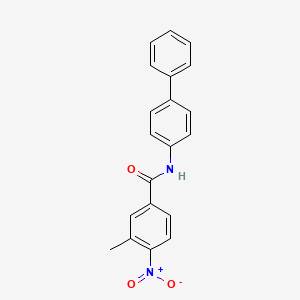

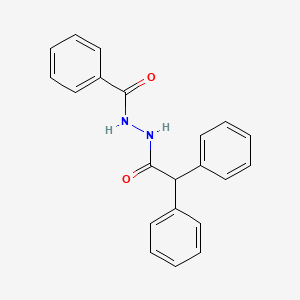

“2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug . The compound also contains a bromobenzyl group, which is often used in organic synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Bromobenzyl alcohols, for example, are typically liquids with a high boiling point .Applications De Recherche Scientifique

Organic Synthesis

2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol: is a versatile compound in organic synthesis. It can be used as a precursor for synthesizing various ethers, especially in reactions where a bromobenzyl group is desired . Its structure allows for nucleophilic substitution reactions at the benzylic position, which can be exploited to introduce various functional groups .

Medicinal Chemistry

In medicinal chemistry, this compound’s bromobenzyl moiety can be utilized to create pharmacologically active molecules. The piperazine ring is a common feature in many drugs, and modifications to this structure can lead to new compounds with potential therapeutic effects .

Catalysis

The bromobenzyl group in 2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol can act as a ligand in catalysis. It can form complexes with various metals, which can then be used as catalysts in organic reactions, such as cross-coupling reactions .

Material Science

This compound may find applications in material science, particularly in the synthesis of polymers where a piperazine unit is incorporated into the polymer backbone. This can impart flexibility and improve the material’s mechanical properties .

Environmental Chemistry

The bromine atom in 2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol makes it a candidate for studying the environmental impact of brominated organic compounds. Research in this area could lead to a better understanding of how such compounds behave in the environment and their potential effects on ecosystems .

Biotechnology

In biotechnology, the compound’s ability to undergo various chemical reactions can be harnessed to modify biological molecules or surfaces. For example, it could be used to functionalize surfaces for bioconjugation with proteins or other biomolecules .

Pharmacology

The structural features of 2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol make it a valuable scaffold in pharmacology. It can be used to synthesize compounds with central nervous system activity, as the piperazine ring is a common feature in molecules targeting CNS receptors .

Industrial Applications

While specific industrial applications for this compound are not readily found in the literature, its chemical properties suggest potential uses in the development of industrial chemicals, such as flame retardants or intermediates in the synthesis of more complex molecules .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMYAEXJRNQESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)

![5-methyl-N'-[(phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5872046.png)

![2-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5872058.png)

![4-[(4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5872067.png)

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5872075.png)

![2-pyridinecarbaldehyde (2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B5872109.png)